molecular formula C9H7NO3 B13106030 7-Hydroxy-1-methylindoline-2,3-dione

7-Hydroxy-1-methylindoline-2,3-dione

Cat. No.: B13106030
M. Wt: 177.16 g/mol
InChI Key: IIKRJQFRNNULPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-1-methylindoline-2,3-dione is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-1-methylindoline-2,3-dione typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Green chemistry principles, such as solventless reactions and the use of environmentally benign reagents, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1-methylindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

One of the most promising applications of 7-Hydroxy-1-methylindoline-2,3-dione is in cancer therapy. Several studies have demonstrated its potential as an anticancer agent:

  • A study evaluated various derivatives of indoline-2,3-dione against human breast cancer (MCF-7) cells. Compounds derived from this compound exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Another investigation into spiro-indolinone derivatives showed that compounds containing the indoline structure displayed multi-targeted inhibitory properties against key growth factor receptors (EGFR and VEGFR-2), leading to effective antiproliferation against multiple cancer cell lines .

2. Neuropharmacological Effects

Research has indicated that adrenochrome may have neuropharmacological effects. It has been studied for its role in modulating neurotransmitter systems and potential implications in neurodegenerative diseases. The compound's interaction with dopamine receptors has been of particular interest, suggesting a possible role in conditions like schizophrenia .

Biological Activities

1. Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. Compounds synthesized from this indoline derivative exhibited significant antiviral activity, outperforming traditional antiviral agents in certain assays . This suggests a need for further exploration into its mechanisms and efficacy against viral pathogens.

2. Antioxidant Activity

The antioxidant properties of this compound have been documented, showing promise in reducing oxidative stress in biological systems. This application is particularly relevant in the context of aging and chronic diseases where oxidative damage plays a critical role.

Data Tables

Application Details References
Anticancer Activity Significant cytotoxicity against MCF-7 cells; IC50 values comparable to doxorubicin
Neuropharmacological Modulation of dopamine receptors; implications in neurodegenerative diseases
Antiviral Properties Effective against SARS-CoV-2; outperformed traditional antivirals
Antioxidant Activity Reduces oxidative stress; potential benefits in aging and chronic diseases

Case Studies

  • Study on Anticancer Derivatives :
    • Researchers synthesized various derivatives of this compound and tested their efficacy against different cancer cell lines. Results indicated that some derivatives had IC50 values significantly lower than those of established chemotherapeutics, highlighting their potential as novel cancer treatments .
  • Neuropharmacological Research :
    • A series of experiments investigated the effects of adrenochrome on neurotransmitter systems in animal models. Findings suggested that it may influence dopamine levels and receptor activity, warranting further studies into its therapeutic potential for neuropsychiatric disorders .

Mechanism of Action

The mechanism of action of 7-Hydroxy-1-methylindoline-2,3-dione involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors. The molecular pathways involved include binding to active sites and altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-1-methylindoline-2,3-dione is unique due to its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties.

Biological Activity

7-Hydroxy-1-methylindoline-2,3-dione, commonly referred to as "indoline-2,3-dione," is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the various biological activities associated with this compound, including its anticancer, antimicrobial, and neuroprotective properties.

Chemical Structure and Properties

The compound's chemical structure is critical to understanding its biological activity. The molecular formula is C9H7N1O2C_9H_7N_1O_2, and it features an indole core with a hydroxyl group at the 7-position.

PropertyValue
Molecular FormulaC9H7N1O2C_9H_7N_1O_2
Molecular Weight163.16 g/mol
IUPAC NameThis compound

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. It has been found to induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound inhibits key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
  • Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported as low as 5 µM .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens:

  • Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Minimum inhibitory concentrations (MICs) ranged from 10 to 20 µg/mL .
  • Fungal Activity : It also exhibited antifungal activity against Candida albicans, with an MIC of approximately 15 µg/mL.

Neuroprotective Effects

Recent studies indicate that this compound may have neuroprotective properties:

  • Mechanism : It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering protection against neurodegenerative diseases.
  • Experimental Evidence : In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with the compound significantly reduced cell death and increased cell viability by up to 40% compared to untreated controls .

Comparative Analysis

The biological activities of this compound can be compared with other related compounds:

CompoundAnticancer ActivityAntimicrobial ActivityNeuroprotective Activity
This compoundModerate (IC50 ~5 µM)Effective (MIC ~10 µg/mL)Significant
IsatinLowModerate (MIC ~20 µg/mL)Minimal
Indole derivativesVariableVariableLimited

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

7-hydroxy-1-methylindole-2,3-dione

InChI

InChI=1S/C9H7NO3/c1-10-7-5(8(12)9(10)13)3-2-4-6(7)11/h2-4,11H,1H3

InChI Key

IIKRJQFRNNULPV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2O)C(=O)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.